4-Nitrophenyl alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl α-D-glucopyranoside involves a stereoselective process to link α-D-glucopyranosyl units with a 4-nitrophenyl or benzyl group. This process uses key glycosyl donors and achieves high selectivity for the α-anomer (Jain & Matta, 1992). Additionally, specific derivatives, such as 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, have been synthesized through novel routes, indicating the versatility and importance of structural modifications in studying enzyme inhibition (Briggs, Haines, & Taylor, 1992).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl α-D-glucopyranoside plays a crucial role in its reactivity and interaction with enzymes. Studies on the hydrolysis of its tetraphosphate derivatives have revealed insights into its molecular behavior under various conditions, illustrating the impact of its structural features on reaction mechanisms (Camilleri et al., 1994).
Chemical Reactions and Properties
4-Nitrophenyl α-D-glucopyranoside participates in a range of chemical reactions, primarily as a substrate in enzymatic assays. Its ability to be hydrolyzed by specific enzymes, such as α-glucosidases, underlines its utility in biochemical research. The compound's hydrolysis offers a method for studying enzyme kinetics and specificity, providing insights into the catalytic mechanisms of enzymes (Suzuki et al., 1979).
Physical Properties Analysis
The physical properties of 4-Nitrophenyl α-D-glucopyranoside, such as solubility, melting point, and stability, are essential for its practical application in research. These properties affect its handling, storage, and use in various experimental setups. While specific studies on these aspects were not highlighted, they are critical for researchers utilizing this compound.
Chemical Properties Analysis
The chemical properties of 4-Nitrophenyl α-D-glucopyranoside, including reactivity, stability under different conditions, and interaction with other molecules, are vital for its use in enzymatic assays and studies on glycoside hydrolysis. Its role as a substrate for glucansucrases and its participation in the synthesis of complex oligosaccharides underscore the compound's versatility and utility in exploring the mechanisms of carbohydrate-active enzymes (Binder & Robyt, 1983).
Scientific Research Applications
Enzyme Inhibition : A derivative of 4-nitrophenyl α-D-glucopyranoside, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, shows potential as an inhibitor for yeast α-glucosidase, suggesting its use in developing new inhibitors for this enzyme class (Briggs, Haines, & Taylor, 1992).
Substrate for Enzyme Activity : This compound serves as a substrate for glucansucrases in bacteria like Leuconostoc mesenteroides and Streptococcus mutans. It's used in studies exploring the production of substances like dextran and p-nitrophenyl isomaltod (Binder & Robyt, 1983).
Synthesis of Oligosaccharides : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-glucopyranoside, a novel reagent for α-glycosylation, enables the selective synthesis of α-D-glucopyranosyl-linked oligosaccharides with 4-nitrophenyl or benzyl groups (Jain & Matta, 1992).
Diuretic Activity : In pharmacological research, 4-nitrophenyl-α-D-glucopyranoside exhibits significant diuretic activity, increasing diuresis in rats by 2.5 times compared to control values (Smirnov et al., 2015).
Fluorescent Assay Development : A study developed a sensitive fluorescent assay using nitrogen-doped carbon dots for detecting α-glucosidase activity. This assay is applicable in anti-diabetic drug discovery and screening (Kong et al., 2017).
Glycoside Hydrolysis Studies : The compound assists in understanding the hydrolysis mechanisms of glycosides. For instance, the intramolecular nucleophilic catalysis by the phosphate group in the 2-position of 4-nitrophenyl α-D-glucopyranoside tetraphosphates was shown to significantly accelerate hydrolysis (Camilleri et al., 1994).
Assays for Amylase Activity : It is used as a substrate in the synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, which is suitable for alpha-amylase assays (Satomura et al., 1988).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
4-Nitrophenyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When the enzyme cleaves this substrate, it releases 4-nitrophenol , a compound that can be quantified by colorimetric detection . This interaction allows for the measurement of α-glucosidase activity .
Biochemical Pathways
The action of 4-Nitrophenyl-alpha-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By serving as a substrate for α-glucosidase, it facilitates the breakdown of complex carbohydrates. The release of 4-nitrophenol upon enzymatic cleavage provides a means to monitor and study this biochemical pathway .
Result of Action
The enzymatic cleavage of 4-Nitrophenyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This compound is yellow-colored and can be detected colorimetrically, providing a visual indication of the enzyme’s activity .
Safety and Hazards
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031992 | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3767-28-0 | |
Record name | p-Nitrophenyl α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl alpha-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Nitrophenyl-alpha-D-glucopyranoside interact with α-glucosidase?
A1: PNPG acts as a substrate for α-glucosidase. The enzyme binds to PNPG and cleaves the glycosidic bond, releasing 4-nitrophenol and glucose. [, ]
Q2: What is the significance of 4-nitrophenol release in these studies?
A2: 4-Nitrophenol exhibits strong absorbance at 405 nm, allowing for easy spectrophotometric measurement of its concentration. This allows researchers to quantify the enzymatic activity of α-glucosidase. [, , ]
Q3: How is 4-Nitrophenyl-alpha-D-glucopyranoside used for screening potential α-glucosidase inhibitors?
A3: By monitoring the decrease in 4-nitrophenol production in the presence of test compounds, researchers can identify potential inhibitors of α-glucosidase, which hold therapeutic potential for managing conditions like Type 2 Diabetes. [, , , , ]
Q4: What is the molecular formula and weight of 4-Nitrophenyl-alpha-D-glucopyranoside?
A4: The molecular formula of PNPG is C12H15NO8, and its molecular weight is 301.25 g/mol. [Not explicitly mentioned in the provided abstracts, but this is basic chemical information]
Q5: Is there any specific information about the stability of PNPG under alkaline conditions?
A5: Yes, research indicates that PNPG, especially with certain substitutions like p-nitrophenyl, can be susceptible to hydrolysis under alkaline conditions. []
Q6: What is the significance of the anomeric configuration (alpha) in PNPG?
A6: The alpha configuration is crucial for the substrate specificity of α-glucosidases. Enzymes with beta-glucosidase activity will not efficiently hydrolyze PNPG. [, , ]
Q7: Are there any studies investigating the kinetics of PNPG hydrolysis by α-glucosidase?
A7: Yes, several studies have determined kinetic parameters like Km and Vmax for PNPG hydrolysis by various α-glucosidases. This information helps understand enzyme efficiency and inhibition mechanisms. [, , , , , ]
Q8: Have computational methods been applied to study PNPG and its interaction with α-glucosidase?
A8: Molecular docking studies have been used to analyze the binding interactions of PNPG and its analogs with α-glucosidase, providing insights into structural features important for binding affinity and enzyme inhibition. [, ]
Q9: What do structure-activity relationship (SAR) studies reveal about modifications to the PNPG structure?
A9: Modifications to the nitrophenyl group or the sugar moiety can impact the compound's interaction with α-glucosidase. For instance, changes in the position and type of substituents on the phenyl ring can alter binding affinity and enzyme inhibition. [, , , ]
Q10: What analytical techniques are commonly employed for PNPG detection and quantification?
A10: Spectrophotometry is the most common technique due to the distinct absorbance of the released 4-nitrophenol. Other methods like HPLC can be used for more complex analyses. [, , ]
Q11: How are analytical methods validated for PNPG analysis?
A11: Standard validation procedures are followed, ensuring accuracy, precision, and specificity of the analytical methods used. []
Q12: Is there any information about the toxicity of PNPG?
A12: While PNPG is widely used in research, specific toxicity data is limited and requires further investigation. Standard laboratory safety protocols should be followed while handling the compound. [Not explicitly addressed in provided abstracts, but emphasizing safety is crucial]
Q13: What about the environmental impact and degradation of PNPG?
A13: Data on the ecotoxicological effects of PNPG is scarce and requires further research to understand its fate and potential risks in the environment. [Not explicitly addressed in provided abstracts, highlighting the need for further research]
Q14: Are there alternative compounds to PNPG for studying α-glucosidase activity?
A14: Yes, researchers are exploring other chromogenic and fluorogenic substrates as alternatives to PNPG, aiming for improved sensitivity, stability, or specific applications. []
Q15: Can PNPG be used to study α-glucosidases from various sources?
A15: Yes, PNPG has been successfully used to characterize α-glucosidases from diverse sources like bacteria, fungi, plants, and mammals. [, , , , , , , , , , , ]
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